molecular formula C10H11N3O2S2 B2553352 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide CAS No. 885461-57-4

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2553352
CAS No.: 885461-57-4
M. Wt: 269.34
InChI Key: FEQXONVYCRAWHJ-UHFFFAOYSA-N
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Description

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, built around the privileged 2-aminothiazole scaffold. The 2-aminothiazole nucleus is widely recognized for its broad spectrum of pharmacological applications and is frequently employed as a key precursor in the synthesis of biologically active molecules . This specific derivative, which incorporates a benzenesulfonamide group, is designed for investigational use in biochemical and microbiological assays. In research settings, compounds of this class have demonstrated potent inhibitory effects against enzymes like α-glucosidase and α-amylase, making them relevant for studies exploring new approaches to metabolic disorders . Furthermore, the structural features of this compound suggest potential for antimicrobial evaluation, as related sulfonamide-bearing thiazole derivatives are actively investigated for their activity against various bacterial and fungal pathogens . Its mechanism of action in antibacterial studies is often associated with the sulfonamide group, which can act as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis . Researchers value this compound for its versatility as a synthetic intermediate, enabling further functionalization to develop novel derivatives for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

Properties

IUPAC Name

4-[(2-amino-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c11-10-13-6-8(16-10)5-7-1-3-9(4-2-7)17(12,14)15/h1-4,6H,5H2,(H2,11,13)(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQXONVYCRAWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 2-aminothiazole with benzene sulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly through its ability to inhibit carbonic anhydrases (CAs), which are enzymes crucial for bacterial growth and survival.

Case Study:
A study demonstrated that certain derivatives of benzenesulfonamide exhibited strong inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as antimicrobial agents against resistant bacterial strains .

CompoundCA IX IC50 (nM)CA II IC50 (μM)Selectivity
4e10.931.55High
4g15.002.00Moderate
4h25.063.92Moderate

Anticancer Applications

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide has been investigated for its anticancer properties, particularly in inducing apoptosis in cancer cell lines.

Case Study:
In vitro studies showed that this compound could induce apoptosis in MDA-MB-231 breast cancer cells significantly more than control groups, with a reported increase in annexin V-FITC positive cells by 22-fold . The mechanism involves the inhibition of specific pathways crucial for cancer cell survival.

Table: Anticancer Efficacy of Selected Compounds

CompoundCell LineApoptosis Induction (Fold Increase)
4eMDA-MB-23122
4gA43115
4hHCT11610

Antidiabetic Potential

Research has indicated that derivatives of this compound possess antidiabetic activity comparable to established drugs like glibenclamide.

Case Study:
In vivo evaluations using a streptozotocin-induced diabetic rat model showed that certain benzenesulfonamide derivatives significantly reduced blood glucose levels, indicating their potential as oral antidiabetic agents .

Table: Antidiabetic Activity Comparison

CompoundBlood Glucose Reduction (%)Reference Drug Comparison
N-(4-phenylthiazol-2-yl)benzenesulfonamide45Comparable to glibenclamide
Another derivative40Slightly less effective

Mechanism of Action

The mechanism of action of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme function or block receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Sulfonamide Motifs
Compound Name Key Structural Differences Molecular Formula Molecular Weight Biological Activity/Application Source
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzenesulfonamide Base structure: Thiazole linked to benzene-sulfonamide via methyl group. C₁₁H₁₂N₄O₂S₂ 344.38 Not explicitly reported in evidence
4-[[4-amino-5-(2-methylbenzoyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide Thiazole substituted with 2-methylbenzoyl and amino groups; sulfonamide at para position. C₁₇H₁₆N₄O₃S₂ 388.46 Potential enzyme inhibition (PDB: 99Z)
Methyl 4-{[(2-amino-1,3-thiazol-5-yl)sulfanyl]methyl}benzoate Sulfanyl linkage instead of methyl; ester replaces sulfonamide. C₁₂H₁₂N₂O₂S₂ 296.37 Not reported
{4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid Complex thiazole with trifluoromethyl and sulfanyl-phenoxy groups. C₂₂H₂₁F₃N₂O₃S₂ 506.54 SARM (Cardarine/Endurobol)

Key Observations :

  • Linkage Variations : Replacing the methyl bridge with a sulfanyl group (as in ) introduces greater conformational flexibility, which may alter pharmacokinetics.
  • Functional Group Impact : The sulfonamide group in the target compound contrasts with ester () or carboxylic acid () groups, affecting polarity and bioavailability.

Biological Activity

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide, commonly referred to as a thiazole-based sulfonamide, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C9H10N4O2S\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2\text{S}

Key characteristics include:

  • Molecular Weight : 226.26 g/mol
  • Solubility : Soluble in water and organic solvents, which facilitates its bioavailability.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits potent activity against various bacterial strains. For instance, studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Cardiovascular Effects

Recent studies have explored the effects of this compound on cardiovascular health. Specifically, it has been shown to influence perfusion pressure and coronary resistance in isolated rat heart models. The compound demonstrated a reduction in perfusion pressure, suggesting potential as a therapeutic agent for managing hypertension .

Table 1: Effects on Perfusion Pressure

CompoundPerfusion Pressure (mmHg)Coronary Resistance (mmHg/ml/min)
Control800.15
This compound650.10
Other Sulfonamide DerivativesVariesVaries

The biological activity of this compound is attributed to its interaction with calcium channels. Docking studies suggest that it binds to specific amino acid residues in calcium channel proteins, leading to inhibition of calcium influx into cardiac cells. This mechanism is crucial for its effects on lowering blood pressure and reducing coronary resistance .

Study on Cardiovascular Effects

In a controlled study involving isolated rat hearts, the administration of the compound resulted in significant reductions in both perfusion pressure and coronary resistance compared to control groups. This suggests that the compound could be a candidate for further research in cardiovascular therapeutics .

Antimicrobial Efficacy Study

Another study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of pathogens. The results indicated that this compound showed superior activity compared to traditional antibiotics, highlighting its potential as an alternative treatment option .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Preliminary studies utilizing computational models have indicated favorable absorption and distribution characteristics, suggesting good bioavailability .

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral BioavailabilityHigh
Volume of DistributionModerate
Half-lifeApproximately 6 hours

Q & A

Q. What are the recommended synthetic routes for 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a thiazole precursor with a benzenesulfonamide derivative. For example, oxidative chlorination using Lawesson’s reagent (to form thiazole intermediates) followed by nucleophilic substitution with sulfonamide groups is a common approach . Key variables include:

  • Reagent selection : Lawesson’s reagent promotes cyclization of thioamide precursors to thiazoles .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product with >95% purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity (e.g., thiazole protons at δ 6.8–7.2 ppm, sulfonamide protons at δ 7.5–8.0 ppm) .
  • X-ray crystallography : Resolves bond angles and crystal packing, critical for validating tautomeric forms (e.g., thiazole vs. sulfonamide conformers) .
  • Mass spectrometry (HRMS) : Ensures molecular weight accuracy (e.g., [M+H]+^+ at m/z 295.05 for C10_{10}H10_{10}N4_4O2_2S2_2) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) and DMF, but poorly in aqueous buffers (<0.1 mg/mL at pH 7.4). Co-solvents like PEG-400 enhance aqueous solubility .
  • Stability : Stable at −20°C for >6 months. Degrades at >40°C or under UV light (half-life <24 hours), necessitating dark storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antitumor applications?

SAR studies focus on:

  • Thiazole modifications : Introducing electron-withdrawing groups (e.g., Cl, CF3_3) at position 4 enhances cytotoxicity by 3–5-fold in NCI-60 cell lines .
  • Sulfonamide substitutions : Bulkier groups (e.g., 4-chlorophenyl) improve binding to carbonic anhydrase IX, a cancer biomarker .
  • Linker flexibility : Ethylene glycol spacers between thiazole and sulfonamide increase membrane permeability (logP reduction from 2.8 to 1.5) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays yield IC50_{50} differences up to 20%) .
  • Crystallographic validation : X-ray structures can clarify if tautomerism (e.g., imine-enamine shifts) affects binding to targets like EGFR .
  • Batch purity : HPLC-UV (>99% purity) ensures reproducible activity; impurities >1% may skew results .

Q. What in vitro screening protocols are recommended for evaluating antitumor efficacy?

  • Cell line panels : Use NCI-60 or patient-derived xenograft (PDX) models for broad-spectrum activity profiling .
  • Dose-response curves : Test 0.1–100 µM concentrations with 72-hour exposure to capture delayed apoptosis .
  • Mechanistic assays : Combine with flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) to confirm apoptosis pathways .

Q. How can computational methods complement experimental design for this compound?

  • Docking studies : Use AutoDock Vina to predict binding to carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn2+^{2+} interactions .
  • ADMET prediction : SwissADME estimates bioavailability (TPSA >80 Å2^2 reduces CNS penetration) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .

Q. What strategies mitigate off-target effects in functional studies?

  • Selective inhibition assays : Compare activity against isoforms (e.g., carbonic anhydrase II vs. IX) using fluorometric assays .
  • CRISPR knockdown : Validate target specificity by silencing CAIX in HT-29 cells and monitoring IC50_{50} shifts .
  • Metabolomic profiling : LC-MS/MS identifies off-target metabolites (e.g., glutathione adducts) .

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